3-Chloro-2-(N-cyclopropylaminomethyl)phenylboronic acid, pinacol ester
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Overview
Description
“3-Chloro-2-(N-cyclopropylaminomethyl)phenylboronic acid, pinacol ester” is a complex chemical with a wide range of properties . It has a CAS Number of 2096334-08-4 and a molecular weight of 307.63 . The IUPAC name for this compound is N-[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]cyclopropanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H23BClNO2/c1-15(2)16(3,4)21-17(20-15)13-6-5-7-14(18)12(13)10-19-11-8-9-11/h5-7,11,19H,8-10H2,1-4H3 . This code provides a detailed description of the molecule’s structure.Chemical Reactions Analysis
Boronic esters, such as this compound, are often used in Suzuki-Miyaura coupling reactions . They are also involved in catalytic protodeboronation reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 307.63 . It is recommended to be stored in a refrigerator .Scientific Research Applications
Solubility and Chemical Behavior
Phenylboronic acids and their pinacol esters have been extensively studied for their solubility in various organic solvents, which is crucial for their application in synthetic chemistry. For example, the solubility of phenylboronic acid, its pinacol ester, and azaester in organic solvents like chloroform and acetone has been determined, showing that pinacol ester and azaester exhibit better solubility than the parent acid across all tested solvents. This enhanced solubility facilitates their use in chemical reactions and drug delivery systems, highlighting the importance of understanding the solubility characteristics of these compounds in organic synthesis and pharmaceutical applications (Leszczyński, Hofman, & Sporzyński, 2020).
Hydrolysis at Physiological pH
The hydrolysis behavior of phenylboronic pinacol esters under physiological conditions is critical for their potential applications in drug delivery and medical imaging. These compounds are marginally stable in water, and their hydrolysis is significantly influenced by the pH and the substituents on the aromatic ring. This property is particularly relevant for designing boron-containing drugs and delivery systems intended for use in biological environments (Achilli, Ciana, Fagnoni, Balduini, & Minetti, 2013).
Phosphorescence Properties
A fascinating application of simple arylboronic esters, including phenylboronic acid pinacol ester, is their ability to exhibit phosphorescence at room temperature in the solid state. This property is quite remarkable, considering that phosphorescent organic molecules typically require heavy atoms or carbonyl groups. Theoretical calculations suggest that the phosphorescence of phenylboronic acid pinacol ester is due to an out-of-plane distortion in the excited state, opening new avenues for the use of these compounds in organic light-emitting diodes (OLEDs) and as bioimaging agents (Shoji et al., 2017).
Responsive Polymer Synthesis
Phenylboronic esters are integral to the synthesis of responsive polymers, such as H2O2-cleavable poly(ester-amide)s. These polymers degrade in response to hydrogen peroxide, demonstrating potential as smart materials for drug delivery systems and tissue engineering scaffolds. The inclusion of phenylboronic acid esters allows for the precise control of polymer degradation in response to specific biological stimuli, illustrating the versatility and utility of these compounds in designing responsive biomedical materials (Cui, Zhang, Du, & Li, 2017).
Future Directions
The use of boronic esters in Suzuki-Miyaura coupling reactions and catalytic protodeboronation reactions suggests potential future directions in organic synthesis . These reactions are valuable tools in the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of many organic compounds .
Mechanism of Action
Target of Action
Boronic acids and their esters are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
Boronic acids and their esters, including pinacol esters, are known to participate in the suzuki–miyaura cross-coupling reaction . This reaction involves the transmetalation of the boronic ester to a palladium catalyst, followed by a reductive elimination step to form a new carbon-carbon bond .
Biochemical Pathways
The suzuki–miyaura reaction, in which this compound can participate, is a key method for forming carbon-carbon bonds, a fundamental process in organic synthesis .
Pharmacokinetics
It’s important to note that boronic acids and their esters are generally considered to be only marginally stable in water .
Result of Action
The compound’s potential participation in the suzuki–miyaura reaction could result in the formation of new carbon-carbon bonds .
Action Environment
The action of 3-Chloro-2-(N-cyclopropylaminomethyl)phenylboronic acid, pinacol ester can be influenced by environmental factors such as pH. For instance, the hydrolysis rate of phenylboronic pinacol esters, a class of compounds to which this compound belongs, is known to be considerably accelerated at physiological pH .
properties
IUPAC Name |
N-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopropanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BClNO2/c1-15(2)16(3,4)21-17(20-15)13-6-5-7-14(18)12(13)10-19-11-8-9-11/h5-7,11,19H,8-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHDJXWDRBDIMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)CNC3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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